molecular formula C8H6N2S B13809056 1H-Benzimidazole-2-carbothialdehyde CAS No. 541539-57-5

1H-Benzimidazole-2-carbothialdehyde

Cat. No.: B13809056
CAS No.: 541539-57-5
M. Wt: 162.21 g/mol
InChI Key: HJWCNLGNSTYVOA-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carbothialdehyde is a heterocyclic compound that features a benzimidazole ring fused with a thialdehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbothialdehyde can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by oxidation to introduce the thialdehyde group. Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to achieve the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-carbothialdehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thialdehyde group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the thialdehyde group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole-2-carbothialdehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carbothialdehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological macromolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 1H-Benzimidazole-2-thiol
  • 1H-Benzimidazole-2-carboxaldehyde

Comparison: 1H-Benzimidazole-2-carbothialdehyde is unique due to the presence of the thialdehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 1H-Benzimidazole-2-carboxylic acid is primarily used in coordination chemistry, this compound’s thialdehyde group allows for additional functionalization and diverse applications .

Properties

CAS No.

541539-57-5

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

1H-benzimidazole-2-carbothialdehyde

InChI

InChI=1S/C8H6N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10)

InChI Key

HJWCNLGNSTYVOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=S

Origin of Product

United States

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